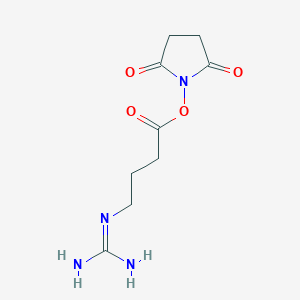

N-succinimidyl 4-guanidinobutyrate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(diaminomethylideneamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-9(11)12-5-1-2-8(16)17-13-6(14)3-4-7(13)15/h1-5H2,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQENELIAWNUXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501180628 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[(aminoiminomethyl)amino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092706-01-8 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[(aminoiminomethyl)amino]butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092706-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[(aminoiminomethyl)amino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-succinimidyl 4-guanidinobutyrate typically involves the reaction of 4-guanidinobutyric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N-succinimidyl 4-guanidinobutyrate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and thiols, forming stable amide or thioester bonds.

Hydrolysis: In aqueous conditions, it can hydrolyze to form 4-guanidinobutyric acid and N-hydroxysuccinimide.

Common Reagents and Conditions

Nucleophiles: Amines, thiols

Solvents: DMF, DCM, water

Catalysts: DCC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Major Products

Amide Bonds: Formed when reacting with amines

Thioester Bonds: Formed when reacting with thiols

Hydrolysis Products: 4-guanidinobutyric acid and N-hydroxysuccinimide

Scientific Research Applications

N-succinimidyl 4-guanidinobutyrate is widely used in scientific research due to its ability to form stable conjugates with biomolecules. Some of its applications include:

Targeted Drug Delivery: It enables the attachment of drugs to specific targeting molecules, improving the efficacy and reducing side effects.

Protein Labeling: Used to label proteins with various tags for detection and purification purposes.

Bioconjugation: Facilitates the conjugation of biomolecules, such as antibodies and peptides, for diagnostic and therapeutic applications.

Mechanism of Action

The mechanism of action of N-succinimidyl 4-guanidinobutyrate involves the formation of stable covalent bonds with nucleophilic groups on biomolecules. This reaction typically targets amino groups on lysine residues or thiol groups on cysteine residues, resulting in the formation of amide or thioester bonds. These stable conjugates can then be used for various applications, such as targeted drug delivery and protein labeling .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The reactivity and applications of NHS esters depend on their substituents. Below is a comparison of NHS-4GB with structurally related compounds:

*Molecular formulas for NHS-4GB and others inferred from evidence (e.g., ).

Radioiodination and Antibody Labeling

- NHS-4GB vs. SIB/SGMIB: SGMIB, which incorporates both an iodobenzoate and guanidinomethyl group, demonstrates superior tumor retention compared to SIB. In vivo studies showed SGMIB-labeled antibodies achieved 12-fold higher tumor-to-normal tissue ratios by Day 8 post-injection . NHS-4GB’s guanidino group may similarly enhance intracellular retention but lacks the radioiodination capability of SIB/SGMIB .

Bioconjugation Crosslinking

- NHS-4GB vs. Sulfo-GMBS :

Metabolic Stability

- The guanidino group in NHS-4GB may interact with enzymes like guanidinobutyrase, which hydrolyzes 4-guanidinobutyrate to 4-aminobutanoate and urea . This could influence the compound’s half-life in biological systems compared to esters without guanidino substituents.

Research Findings and Data Tables

Q & A

Basic Research Questions

Q. What are the primary reaction mechanisms underlying the use of N-succinimidyl 4-guanidinobutyrate in biomolecular conjugation?

- Answer: this compound reacts via its NHS ester group with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. The guanidinobutyr moiety enhances solubility and may improve targeting in biological systems. Reaction conditions (pH 7.5–9.0, 0–4°C) are critical to minimize hydrolysis of the NHS ester. Analytical validation via HPLC or MALDI-TOF ensures conjugation efficiency .

Q. What is the standard synthetic route for this compound, and how are intermediates purified?

- Answer: Synthesis typically involves coupling 4-guanidinobutyric acid with N-hydroxysuccinimide (NHS) using carbodiimide reagents (e.g., EDC or DCC) in anhydrous solvents (e.g., DMF or DCM). Key steps:

Activation of the carboxylic acid with EDC/DMAP.

NHS ester formation under inert atmosphere.

Purification via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization.

Purity is confirmed by -NMR (δ 2.5–3.0 ppm for succinimidyl protons) and LC-MS .

Advanced Research Questions

Q. How can conjugation efficiency be optimized for this compound in low-yield peptide labeling?

- Answer:

- pH Control: Maintain pH 8.5–9.0 to enhance amine reactivity while minimizing NHS ester hydrolysis.

- Molar Ratio: Use a 2–3-fold molar excess of the reagent over the peptide.

- Temperature: Conduct reactions at 4°C for heat-sensitive peptides.

- Additives: Include 1–5% DMSO to improve reagent solubility.

Post-conjugation, remove unreacted reagent via size-exclusion chromatography or dialysis. Validate using SDS-PAGE or fluorescence quenching assays .

Q. What side reactions occur during -labeling with this compound derivatives, and how are they mitigated?

- Answer: Common issues:

- Hydrolysis: Compete with conjugation due to -NHS ester instability. Mitigate using anhydrous conditions and rapid purification (<30 min).

- Radiolysis: Minimize by adding ascorbic acid (1–5 mM) as a radical scavenger.

- Byproduct Formation: Use scavenger resins (e.g., quaternary methylamine-functionalized silica) to trap unreacted -precursors.

Purification via semi-preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures radiochemical purity >95% .

Q. How does the guanidinobutyr group influence the pharmacokinetics of conjugated probes in vivo?

- Answer: The guanidinium moiety enhances cellular uptake via interaction with anionic cell membranes (e.g., heparan sulfate proteoglycans). Studies show prolonged circulation time and reduced renal clearance compared to non-guanidinylated analogs. Validate via biodistribution assays in murine models, with γ-counting or PET imaging for -labeled probes .

Methodological Best Practices

Q. What analytical techniques are recommended for characterizing this compound conjugates?

- Answer:

- Structural Confirmation: -NMR (400 MHz, DMSO-d6) for succinimidyl and guanidinobutyr protons.

- Mass Analysis: ESI-MS or MALDI-TOF for molecular weight validation.

- Purity Assessment: Reverse-phase HPLC (C18, 0.1% TFA/acetonitrile gradient) with UV detection at 254 nm.

- Stability Testing: Incubate conjugates in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS .

Q. What protocols are used for automated synthesis of -labeled this compound derivatives?

- Answer:

- Radiolabeling: Use a modular synthesizer (e.g., GE FASTlab™) for -fluorination via nucleophilic substitution.

- Purification: Solid-phase extraction (C18 cartridge) followed by HPLC.

- Quality Control: Test radiochemical purity (radio-TLC), molar activity (UV-HPLC), and sterility (membrane filtration).

Typical yields: 15–25% (decay-corrected) with molar activities >50 GBq/μmol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.